

# ONC-392's Impact on Cytokine Release Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ONC-392 (also known as gotistobart or BNT316) is a next-generation, pH-sensitive anti-CTLA-4 monoclonal antibody designed to offer a superior therapeutic window compared to first-generation CTLA-4 inhibitors like ipilimumab. Its mechanism of action aims to selectively deplete regulatory T cells (Tregs) within the acidic tumor microenvironment (TME) while preserving CTLA-4 recycling in peripheral tissues. This targeted approach is hypothesized to enhance anti-tumor immunity with a reduced risk of systemic immune-related adverse events (irAEs), which are often associated with broad cytokine activation. This guide provides an indepth analysis of ONC-392's core mechanism, its expected impact on cytokine release profiles, detailed experimental protocols for cytokine analysis, and visualizations of the relevant biological pathways and workflows.

# Introduction: The Rationale for a pH-Sensitive Anti-CTLA-4 Antibody

Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a critical immune checkpoint that negatively regulates T-cell activation.[1] While blocking CTLA-4 has proven to be an effective cancer immunotherapy strategy, it is often associated with significant irAEs due to the systemic activation of the immune system.[2] First-generation anti-CTLA-4 antibodies bind to CTLA-4



and lead to its lysosomal degradation, which can result in a broad depletion of Tregs and a systemic increase in pro-inflammatory cytokines, sometimes leading to a "cytokine storm."[3][4]

ONC-392 is engineered to be pH-sensitive, binding strongly to CTLA-4 at physiological pH but dissociating in the acidic conditions characteristic of the TME.[5][6] This unique property is designed to allow for the recycling of CTLA-4 on the surface of T cells in peripheral tissues, thereby preserving their regulatory function and minimizing systemic autoimmunity.[2][4] In contrast, within the acidic TME, ONC-392 is expected to promote the targeted depletion of Tregs, shifting the balance towards a more robust anti-tumor immune response.[7][8]

## **Expected Impact on Cytokine Release Profiles**

While specific quantitative data on the cytokine release profile of ONC-392 from comprehensive clinical trials is not yet publicly detailed, its mechanism of action allows for well-reasoned expectations regarding its impact on key cytokines. The targeted nature of Treg depletion within the TME is anticipated to lead to a more localized and controlled release of pro-inflammatory cytokines, thereby mitigating the risk of systemic cytokine storms.

Table 1: Expected Differential Cytokine Profile of ONC-392 vs. First-Generation Anti-CTLA-4 Antibodies



| Cytokine | Expected Impact of ONC-<br>392 (Systemic Circulation) | Rationale                                                                                                              |
|----------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| IFN-y    | Modest and controlled increase                        | Primarily localized induction within the TME due to targeted Treg depletion and subsequent effector T-cell activation. |
| TNF-α    | Minimal systemic increase                             | Reduced systemic immune activation due to the preservation of peripheral Treg function.                                |
| IL-6     | Minimal systemic increase                             | Lower likelihood of systemic inflammation and associated IL-6 release.                                                 |
| IL-2     | Modest and controlled increase                        | Localized T-cell proliferation and activation within the tumor, with less systemic T-cell activation.                  |
| IL-10    | Potential decrease in the TME                         | Depletion of Tregs, a major<br>source of the<br>immunosuppressive cytokine<br>IL-10, within the tumor.                 |
| TGF-β    | Potential decrease in the TME                         | Reduction of Treg-mediated immunosuppression within the tumor microenvironment.                                        |

## **Signaling Pathways and Mechanism of Action**

The differential impact of ONC-392 on T-cell regulation is rooted in its pH-sensitive binding to CTLA-4. The following diagrams illustrate the conventional CTLA-4 pathway and the proposed mechanism of ONC-392.





Figure 1: Conventional CTLA-4 Signaling Pathway

Caption: Conventional CTLA-4 signaling pathway.





Figure 2: Proposed Mechanism of ONC-392

Caption: Proposed mechanism of ONC-392 action.

# Experimental Protocols for Cytokine Profile Analysis



The following are detailed, representative protocols for the key experiments used to assess cytokine release profiles in the context of immunotherapy research.

# Multiplex Immunoassay for Soluble Cytokine Quantification (Luminex Assay)

This protocol describes the use of a bead-based multiplex immunoassay, such as Luminex, for the simultaneous quantification of multiple cytokines in patient serum or plasma.[9][10][11][12] [13][14]





Figure 3: Multiplex Immunoassay (Luminex) Workflow

Caption: Workflow for multiplex cytokine analysis.



#### Methodology:

- Sample Preparation: Patient blood samples are collected and processed to obtain serum or plasma, which is then stored at -80°C until analysis.
- Assay Procedure:
  - A 96-well filter plate is pre-wetted and washed.
  - Antibody-coupled magnetic beads specific for different cytokines are added to each well.
  - Standards, controls, and patient samples are added to the wells and incubated to allow cytokines to bind to the beads.
  - The plate is washed to remove unbound material.
  - A cocktail of biotinylated detection antibodies is added and incubated.
  - After another wash step, Streptavidin-Phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
  - A final wash is performed, and the beads are resuspended in sheath fluid.
- Data Acquisition and Analysis: The plate is read on a Luminex instrument, which uses lasers
  to excite the beads and the PE, allowing for the simultaneous quantification of multiple
  cytokines in each sample. Standard curves are used to determine the concentration of each
  cytokine.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for the detection of intracellular cytokines within specific T-cell populations, providing insights into the functional capacity of these cells.[15][16][17][18][19]





Figure 4: Intracellular Cytokine Staining Workflow

Caption: Workflow for intracellular cytokine staining.



#### Methodology:

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
- In Vitro Stimulation: PBMCs are stimulated in culture with relevant antigens (e.g., tumorassociated antigens) or mitogens to induce cytokine production.
- Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final hours of culture to cause cytokines to accumulate within the cells.
- Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
- Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.
- Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
- Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The data
  is then analyzed to determine the percentage of different T-cell subsets that are producing
  specific cytokines.

## Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, with a mechanism designed to uncouple therapeutic efficacy from systemic toxicity. By selectively targeting Tregs in the acidic tumor microenvironment while preserving CTLA-4 recycling in peripheral tissues, ONC-392 is expected to induce a more favorable cytokine release profile compared to first-generation anti-CTLA-4 antibodies. This targeted action is anticipated to lead to a reduced incidence and severity of immune-related adverse events. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these cytokine profiles in ongoing and future clinical studies. As more quantitative data from trials such as PRESERVE-001 and PRESERVE-003 become available, a clearer picture of ONC-392's immunomodulatory effects will emerge, further guiding its clinical development and application.[20][21]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody -PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncoc4.com [oncoc4.com]
- 3. Reduce, Reuse, Recycle to improve anti-CTLA-4 therapy [acir.org]
- 4. oncoc4.com [oncoc4.com]
- 5. OncoC4 to Present Positive Data from Ongoing Phase 1/2 PRESERVE-001 Trial of ONC-392 in Combination with pembrolizumab at SITC 2022 - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. meetings.asco.org [meetings.asco.org]
- 8. medrxiv.org [medrxiv.org]
- 9. evetechnologies.com [evetechnologies.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. precisionformedicine.com [precisionformedicine.com]
- 12. Cytokine Profiling in Oncology: The Power of Luminex Technology Creative Proteomics [cytokine.creative-proteomics.com]
- 13. protocols.io [protocols.io]
- 14. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA:
   Determinations of a panel of nine cytokines in clinical sample culture supernatants PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 17. med.virginia.edu [med.virginia.edu]
- 18. youtube.com [youtube.com]



- 19. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO - BioSpace [biospace.com]
- 21. BioNTech and OncoC4 Initiate Pivotal Phase 3 Trial of BNT316/ONC-392 Program in Metastatic NSCLC | BioNTech [investors.biontech.de]
- To cite this document: BenchChem. [ONC-392's Impact on Cytokine Release Profiles: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10775512#onc-392-s-impact-on-cytokine-release-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com